{(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
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Overview
Description
2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID is a complex organic compound that features a pyridine ring, a cyano group, and an imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID can be achieved through several methods. One common approach involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl cyanoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the imidazolidinyl group and the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The purification process may involve crystallization, distillation, or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group and other functional groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
Ethyl cyanoacetate: Another precursor used in the synthetic route.
Imidazolidinyl derivatives:
Uniqueness
2-(1-{2-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]ETHYL}-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-[(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O5/c1-8-5-9(2)18(13(22)10(8)7-16)3-4-19-14(23)11(6-12(20)21)17-15(19)24/h5,11H,3-4,6H2,1-2H3,(H,17,24)(H,20,21)/t11-/m0/s1 |
InChI Key |
PYGZPJXOVOBWAT-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1CCN2C(=O)[C@@H](NC2=O)CC(=O)O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCN2C(=O)C(NC2=O)CC(=O)O)C#N)C |
Origin of Product |
United States |
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